molecular formula C17H13F5IN5O B456249 N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B456249
M. Wt: 525.21g/mol
InChI Key: COFCTLAZQOEBGP-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a pentafluorobenzyl group, an iodine atom, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the pentafluorobenzyl and iodine groups. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Pentafluorobenzyl Group: This step may involve the use of pentafluorobenzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling with a boronic acid would yield a new aryl-substituted pyrazole.

Scientific Research Applications

N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and mechanisms.

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pentafluorobenzyl group can enhance binding affinity due to its electron-withdrawing properties, while the iodine atom can participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-amine
  • N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-3-carboxamide

Uniqueness

N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both the pentafluorobenzyl and iodine groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s reactivity and binding interactions, making it a valuable tool in various research applications.

Properties

Molecular Formula

C17H13F5IN5O

Molecular Weight

525.21g/mol

IUPAC Name

N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-yl]-4-iodo-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H13F5IN5O/c1-6-15(25-17(29)16-9(23)4-24-27(16)3)7(2)28(26-6)5-8-10(18)12(20)14(22)13(21)11(8)19/h4H,5H2,1-3H3,(H,25,29)

InChI Key

COFCTLAZQOEBGP-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)C3=C(C=NN3C)I

Canonical SMILES

CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)C3=C(C=NN3C)I

Origin of Product

United States

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